(4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)acetic Acid
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Overview
Description
2-(4-(5-((3-Chlorobenzyl)oxy)-2-methylbenzamido)-3-methylphenyl)acetic acid is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5-((3-Chlorobenzyl)oxy)-2-methylbenzamido)-3-methylphenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Intermediate: The initial step involves the reaction of 3-chlorobenzyl alcohol with a suitable acylating agent to form the corresponding benzamide.
Etherification: The benzamide intermediate is then subjected to etherification with 2-methylphenol under basic conditions to form the ether linkage.
Acylation: The resulting compound undergoes acylation with acetic anhydride to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-(4-(5-((3-Chlorobenzyl)oxy)-2-methylbenzamido)-3-methylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(4-(5-((3-Chlorobenzyl)oxy)-2-methylbenzamido)-3-methylphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(5-((3-Chlorobenzyl)oxy)-2-methylbenzamido)-3-methylphenyl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(5-((3-Chlorobenzyl)oxy)-2-methylbenzamido)-3-methylphenyl)propanoic acid
- 2-(4-(5-((3-Chlorobenzyl)oxy)-2-methylbenzamido)-3-methylphenyl)butanoic acid
Uniqueness
2-(4-(5-((3-Chlorobenzyl)oxy)-2-methylbenzamido)-3-methylphenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1034025-63-2 |
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Molecular Formula |
C24H22ClNO4 |
Molecular Weight |
423.9 g/mol |
IUPAC Name |
2-[4-[[5-[(3-chlorophenyl)methoxy]-2-methylbenzoyl]amino]-3-methylphenyl]acetic acid |
InChI |
InChI=1S/C24H22ClNO4/c1-15-6-8-20(30-14-18-4-3-5-19(25)11-18)13-21(15)24(29)26-22-9-7-17(10-16(22)2)12-23(27)28/h3-11,13H,12,14H2,1-2H3,(H,26,29)(H,27,28) |
InChI Key |
IKSUABKMJZDCNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC(=CC=C2)Cl)C(=O)NC3=C(C=C(C=C3)CC(=O)O)C |
Origin of Product |
United States |
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